
Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- is a complex organic compound characterized by its unique spirocyclic structure. This compound consists of multiple cyclopropane rings fused together, forming a rigid and highly strained molecular framework. The spiro configuration, where two cyclopropane rings share a single carbon atom, imparts significant stability and unique chemical properties to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- involves multiple steps, typically starting with simpler cyclopropane derivatives. One common method involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound . This reaction is performed under controlled conditions to ensure high yield and purity.
Another approach involves the photochemical reaction of olefins with carbenes, leading to the formation of spiro cyclopropanes through a [1 + 2] cycloaddition mechanism . This method requires precise control of light exposure and temperature to achieve optimal results.
Industrial Production Methods
Industrial production of spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies and automation have made it possible to produce this compound on a larger scale for research and specialized applications .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen gas or metal hydrides to reduce the strained cyclopropane rings.
Substitution: Substitution reactions can occur at the cyclopropane rings, where halogens or other functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).
Reduction: Hydrogen gas or metal hydrides under mild conditions.
Substitution: Halogens or other electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate produces phthalimidonitrene, while reduction with hydrogen gas yields less strained cyclopropane derivatives .
Wissenschaftliche Forschungsanwendungen
Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- involves its interaction with specific molecular targets and pathways. The strained cyclopropane rings can undergo ring-opening reactions, releasing energy and forming reactive intermediates that interact with biological molecules . These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a similar spirocyclic structure and exhibit biological activities such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9′-fluorene]: Another spiro compound synthesized through the Corey–Chaykovsky reaction, known for its unique chemical properties.
Uniqueness
Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- stands out due to its highly strained and rigid structure, which imparts unique reactivity and stability. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
65915-88-0 |
|---|---|
Molekularformel |
C11H12 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
spiro[cyclopropane-1,9'-pentacyclo[4.3.0.02,4.03,8.05,7]nonane] |
InChI |
InChI=1S/C11H12/c1-2-11(1)9-5-3-4-7(9)8(4)10(11)6(3)5/h3-10H,1-2H2 |
InChI-Schlüssel |
XRJMCRAIKHHJSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3C4C5C4C2C6C5C63 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


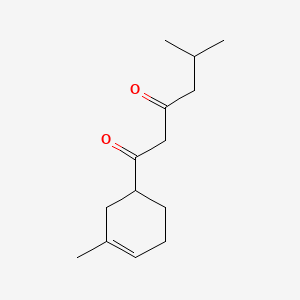

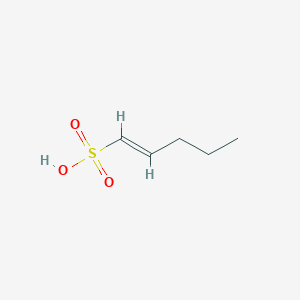
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
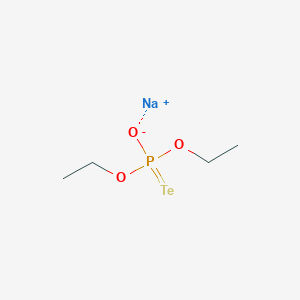
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)

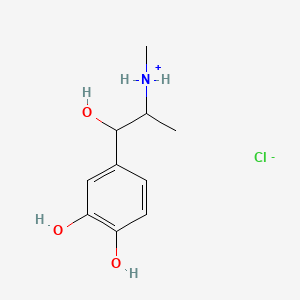

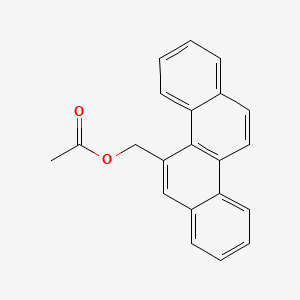

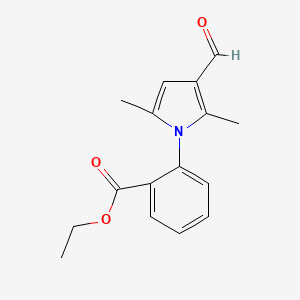
![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
